dysprosium disilicide

Schottky barrier ohmic contact rare-earth silicide

Dysprosium disilicide (DySi₂) is a binary rare-earth silicide that crystallises in the orthorhombic system (space group Imma, a = 0.404 nm, b = 0.395 nm, c = 1.334 nm) with a density of 5.2 g·cm⁻³ and a melting point of 1550 °C. Bulk DySi₂ exhibits metallic conductivity and antiferromagnetic order below a Néel temperature of 17 K, placing it in the heavy rare-earth disilicide family alongside GdSi₂, TbSi₂, HoSi₂ and ErSi₂.

Molecular Formula DySi2
Molecular Weight 0
CAS No. 12133-07-2
Cat. No. B1173520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedysprosium disilicide
CAS12133-07-2
Molecular FormulaDySi2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Disilicide (DySi₂, CAS 12133-07-2) – Key Physicochemical Profile for Procurement Evaluation


Dysprosium disilicide (DySi₂) is a binary rare-earth silicide that crystallises in the orthorhombic system (space group Imma, a = 0.404 nm, b = 0.395 nm, c = 1.334 nm) with a density of 5.2 g·cm⁻³ and a melting point of 1550 °C [1]. Bulk DySi₂ exhibits metallic conductivity and antiferromagnetic order below a Néel temperature of 17 K, placing it in the heavy rare-earth disilicide family alongside GdSi₂, TbSi₂, HoSi₂ and ErSi₂ [2]. Thin-film and nanostructured forms of DySi₂₋ₓ are of particular technological interest because they form extremely low Schottky barriers on n-type Si(111) and self-assemble into epitaxial nanowires on Si(001) and vicinal surfaces [3].

Why Generic Substitution of DySi₂ with Other Rare-Earth Disilicides Carries Performance Risk


Although rare-earth disilicides (RESi₂) share a common structural motif, their electronic, magnetic and thermal behaviours diverge substantially across the lanthanide series. The Fermi-level pinning position at the silicide/Si interface, the low-temperature magnetic ordering type and temperature, the resistivity, and the high-temperature morphological stability are each sensitive to the 4f-electron configuration of the rare-earth ion . Consequently, substituting DySi₂ with ErSi₂, TbSi₂, GdSi₂ or EuSi₂ without experimental verification can lead to orders-of-magnitude changes in contact resistance, altered magnetic response, or nanostructure disintegration under annealing, as quantified in the evidence items below [1][2].

DySi₂ Quantitative Differentiation Evidence – Comparator-Based Selection Guide


Schottky Barrier Height on n-Type Si: DySi₂ Monolayer (0.08 eV) vs. Bulk Rare-Earth Disilicides (~0.4 eV)

A DySi₂ monolayer on n-type Si(111) pins the Fermi level only 0.08 eV below the Si conduction-band minimum, corresponding to flatband conditions and enabling near-ohmic contact behaviour [1]. In contrast, bulk rare-earth disilicides (Dy, Er, Ho, Gd) formed by reacting metallic films on n-Si at ~350 °C exhibit Schottky barrier heights of approximately 0.4 eV, as determined by I–V measurements in a companion study of the same material class [2]. The 5-fold reduction in barrier height is attributed to the unique electronic structure of the monolayer-thick DySi₂ phase, not accessible with thicker films or with ErSi₂ or GdSi₂ monolayers in the same geometry.

Schottky barrier ohmic contact rare-earth silicide n-Si(111) flatband condition

Electrical Resistivity: Dy Disilicide (2.5–3.8 × 10⁻⁴ Ω·cm) vs. Tb Disilicide (1.5–2.9 × 10⁻⁴ Ω·cm)

Simultaneously prepared Dy and Tb disilicide thin films on n-Si substrates, formed by vacuum annealing at ~600 K, exhibit distinct resistivity ranges [1]. Dy disilicide films show resistivity values of (2.5–3.8) × 10⁻⁴ Ω·cm, whereas Tb disilicide films prepared under identical conditions display systematically lower resistivity of (1.5–2.9) × 10⁻⁴ Ω·cm. The corresponding activation energies for the disilicide formation front also differ: (0.71 ± 0.12) eV for Dy vs. (0.58 ± 0.24) eV for Tb, reflecting different reaction kinetics during silicidation.

electrical resistivity thin film rare-earth disilicide contact resistance silicidation kinetics

Antiferromagnetic Ordering Temperature: DySi₂ (TN = 17 K) vs. GdSi₂ (27 K), HoSi₂ (18 K), and ErSi₂ (Paramagnetic >4.2 K)

Magnetic susceptibility measurements on polycrystalline RESi₂ compounds (R = Gd, Tb, Dy, Ho, Er) from 4.2 K to room temperature reveal that DySi₂ orders antiferromagnetically at a Néel temperature TN = 17 K, identical to TbSi₂ but 10 K lower than GdSi₂ (TN = 27 K) and 1 K lower than HoSi₂ (TN = 18 K) [1]. Critically, ErSi₂ adopts the hexagonal AlB₂ structure rather than the orthorhombic ThSi₂ type and remains paramagnetic down to at least 4.2 K, representing a qualitative difference in low-temperature magnetic response within the same disilicide family.

antiferromagnetism Néel temperature heavy rare-earth disilicide magnetic ordering 4f-electron system

High-Temperature Nanostructure Stability: DySi₂ Nanoislands Grow via Ostwald Ripening at 1050 °C, Whereas EuSi₂ Nanoislands Decompose

In situ high-temperature GISAXS experiments on self-organised RESi₂ nanoislands grown on vicinal Si(001) demonstrate a stark divergence in thermal stability at 1050 °C [1]. DySi₂ nanoislands increase their size upon annealing at 1050 °C through Ostwald ripening, indicative of a stable silicide–substrate interface that supports adatom exchange without decomposition. Under identical annealing conditions, EuSi₂ nanoislands break down due to silicide decomposition followed by desorption of Eu atoms from the Si surface. DySi₂ nanowires, by contrast, are metastable and shrink drastically outside a narrow temperature window (~500–700 °C), highlighting that the nanoisland morphology specifically confers this high-temperature robustness.

thermal stability Ostwald ripening nanoisland rare-earth silicide GISAXS molecular beam epitaxy

DySi₂ Application Scenarios Grounded in Quantitative Differentiation Evidence


Ultra-Low-Barrier Ohmic Contacts to n-Type Si for Infrared Detectors and Schottky-Barrier MOSFETs

The 0.08 eV flatband condition demonstrated for DySi₂ monolayers on n-Si(111) [1] enables ohmic contacts with negligible contact resistance, outperforming bulk rare-earth silicides (~0.4 eV) and making DySi₂ the preferred choice for IR detector focal-plane arrays and Schottky-barrier source/drain MOSFETs where every 0.1 eV of barrier reduction directly improves device sensitivity or drive current.

Cryogenic Magnetic Sensors and Spintronic Devices Operating in the 10–25 K Range

With a well-defined antiferromagnetic transition at TN = 17 K and a two-phase magnetic structure (μ₁ = 3.58 μB, μ₂ = 3.34 μB at 2 K) [2], DySi₂ provides a calibrated magnetic reference point for cryogenic sensors. When a paramagnetic response above 4.2 K is required, ErSi₂ must be selected; when a higher ordering temperature (27 K) is needed, GdSi₂ is appropriate [3]. This non-interchangeability underscores DySi₂'s specific procurement niche.

High-Temperature-Stable Silicide Nanostructures for Post-Processing CMOS Integration

DySi₂ nanoislands survive 1050 °C annealing and coarsen via Ostwald ripening, whereas EuSi₂ nanoislands decompose under identical conditions [4]. This makes DySi₂ the rare-earth disilicide of choice when silicide nanostructures must endure high-temperature backend-of-line processing steps in semiconductor manufacturing, directly impacting process integration yield.

Nanowire Interconnects with High Aspect Ratio and Low Schottky Barrier

Self-assembled DySi₂ nanowires on Si(001) and Si(557) grow with aspect ratios exceeding 100 and heights of ~1 atomic layer, exhibiting metallic conductivity and the intrinsically low Schottky barrier of rare-earth silicides on n-Si [5][6]. This combination supports non-lithographic nanoscale interconnect schemes where ErSi₂ nanowires offer comparable electronic properties but DySi₂ may be preferred for its distinct thermal stability window.

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